molecular formula C21H23N3O4 B11422942 2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide

2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11422942
M. Wt: 381.4 g/mol
InChI Key: SBMCUDOMHSDJIZ-UHFFFAOYSA-N
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Description

2-[3-(3-Methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide is a synthetic organic compound with a complex structure It belongs to the class of imidazolidinones, which are known for their diverse biological activities

Preparation Methods

The synthesis of 2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and 3-methoxypropylamine.

    Formation of Imidazolidinone Ring: The key step involves the formation of the imidazolidinone ring through a cyclization reaction. This is typically achieved by reacting the starting materials under controlled conditions, often involving a dehydrating agent.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the methoxypropyl and phenyl groups to the imidazolidinone ring. This is usually done through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.

Chemical Reactions Analysis

2-[3-(3-Methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the methoxypropyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride. These reactions may target the carbonyl groups in the imidazolidinone ring, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylacetamide moiety. Common reagents for these reactions include halogens and alkylating agents.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding amines and carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(3-Methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating certain medical conditions.

    Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-[3-(3-Methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide can be compared with other similar compounds, such as:

    2-[3-(3-Methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-methylacetamide: This compound has a methyl group instead of a phenyl group, which may affect its reactivity and biological activity.

    2-[3-(3-Methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-ethylacetamide: The presence of an ethyl group can influence the compound’s solubility and interaction with biological targets.

    2-[3-(3-Methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-benzylacetamide: The benzyl group may enhance the compound’s stability and binding affinity to certain targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-[3-(3-methoxypropyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C21H23N3O4/c1-28-14-8-13-23-18(15-19(25)22-16-9-4-2-5-10-16)20(26)24(21(23)27)17-11-6-3-7-12-17/h2-7,9-12,18H,8,13-15H2,1H3,(H,22,25)

InChI Key

SBMCUDOMHSDJIZ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=O)N(C1=O)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3

Origin of Product

United States

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